N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide
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Overview
Description
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is an organic compound that features a cyclopropane ring, a sulfonamide group, and a thiophene ring
Mechanism of Action
Target of Action
The compound is an organic intermediate with borate and sulfonamide groups , which are known to interact with various biological targets.
Mode of Action
The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Result of Action
The compound’s unique properties suggest potential applications in diverse scientific research areas.
Action Environment
Many compounds with similar structures are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. The starting materials include 2-methoxy-5-methylthiophene and cyclopropanesulfonyl chloride. The reaction proceeds under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: This compound shares the thiophene ring but lacks the cyclopropane and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but contains a borate group instead of the thiophene ring.
Uniqueness
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-8-3-6-11(16-8)10(15-2)7-12-17(13,14)9-4-5-9/h3,6,9-10,12H,4-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVZSAPMWAVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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